Entecavir - 1333204-94-6

Entecavir

Catalog Number: EVT-1203316
CAS Number: 1333204-94-6
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-3H-purin-6-one, is a carbocyclic nucleoside analog []. It is classified as an antiviral agent, specifically a reverse transcriptase inhibitor []. In scientific research, Entecavir serves as a valuable tool for studying the replication cycle of the Hepatitis B virus (HBV) [] and exploring potential antiviral therapies [].

Future Directions
  • Investigating its role in achieving a functional cure for chronic HBV infection. Ongoing research is exploring the potential of Entecavir in combination with other antiviral agents or immunomodulatory therapies to achieve sustained HBsAg loss, a hallmark of functional cure [].
  • Developing novel Entecavir derivatives with improved antiviral activity and resistance profiles. Chemical modifications of the Entecavir structure could lead to the development of next-generation antiviral agents with enhanced potency and efficacy against drug-resistant HBV strains [].
  • Elucidating the interplay between Entecavir therapy and host immune responses. Understanding how Entecavir modulates the host immune system during chronic HBV infection could provide insights into the development of more effective antiviral strategies [].

Lamivudine

Compound Description: Lamivudine ((-)‐β‐L‐2′,3′‐dideoxy‐3′‐thiacytidine) is a nucleoside analogue reverse transcriptase inhibitor (NRTI). It is a potent inhibitor of hepatitis B virus (HBV) polymerase and HIV-1 reverse transcriptase. It acts as a chain terminator of viral DNA synthesis. []

Adefovir

Compound Description: Adefovir dipivoxil, the prodrug of Adefovir, is an acyclic nucleotide analogue of adenosine monophosphate. [, ] Adefovir is an antiviral drug that inhibits HBV DNA polymerase. []

Relevance: Adefovir is another nucleoside analogue used for treating CHB. It is often compared to Entecavir in clinical trials. Entecavir has shown superior or comparable efficacy to Adefovir in suppressing HBV DNA and improving liver histology. [, , , , ] Similar to Lamivudine, Adefovir is associated with a higher risk of resistance development compared to Entecavir. [, , ]

Telbivudine

Compound Description: Telbivudine is a synthetic thymidine nucleoside analogue. Telbivudine inhibits HBV DNA polymerase by competing with the natural substrate thymidine triphosphate for incorporation into viral DNA. [, ]

Relevance: Telbivudine, like Entecavir, is a potent nucleoside analogue used in CHB treatment. While both drugs demonstrate good antiviral activity, there are some differences in their efficacy and safety profiles. Studies comparing the two drugs have shown varying results, with some demonstrating comparable efficacy while others suggesting a slight advantage for either Entecavir or Telbivudine in specific clinical outcomes. [, ]

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir disoproxil fumarate (TDF) is the prodrug of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI). [, , , ] Tenofovir diphosphate, the active metabolite of TDF, inhibits HBV reverse transcriptase. [, , ]

Clevudine

Compound Description: Clevudine is an L-nucleoside analogue that acts as a potent inhibitor of HBV polymerase. It is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA, terminating viral replication. []

Source and Classification

Entecavir was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2005. It falls under the category of antiviral agents and is specifically classified as a nucleoside reverse transcriptase inhibitor (NRTI). This classification is due to its mechanism of mimicking the natural substrates of viral enzymes, thus interfering with the replication process of the hepatitis B virus.

Synthesis Analysis

The synthesis of entecavir involves several key steps that enhance its yield and purity. A notable method involves starting from D-glucose, which undergoes a series of transformations to yield entecavir. The synthesis can be summarized as follows:

Recent studies have also explored novel analogues of entecavir, which involve modifications at various positions on the nucleoside structure, enhancing potency against hepatitis B virus while maintaining low cytotoxicity .

Molecular Structure Analysis

The molecular formula of entecavir is C12_{12}H15_{15}N5_{5}O3_{3}, and its IUPAC name is (2R,3S)-2-amino-1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-(hydroxymethyl)-4-(phenyl)butan-2-ol. The compound features a complex structure characterized by:

  • Pyrimidine Ring: Essential for mimicking the natural nucleosides.
  • Hydroxymethyl Group: Contributes to its solubility and interaction with viral enzymes.
  • Phenyl Group: Enhances binding affinity to viral polymerases.

The stereochemistry plays a significant role in its effectiveness, with specific configurations crucial for optimal interaction with viral targets.

Chemical Reactions Analysis

Entecavir participates in several key chemical reactions that are vital for its biological activity:

  1. Phosphorylation: Once inside the cell, entecavir is phosphorylated by cellular kinases to form the active triphosphate form, which competes with natural substrates for incorporation into viral DNA.
  2. Inhibition of Viral Polymerase: The triphosphate form inhibits hepatitis B virus polymerase by terminating DNA chain elongation during replication.
  3. Resistance Mechanisms: Mutations in the viral polymerase can lead to resistance against entecavir, highlighting the importance of ongoing research into alternative treatments and analogues.
Mechanism of Action

Entecavir's mechanism of action primarily involves its conversion into an active triphosphate form within infected cells. This active form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA during replication:

  1. Competitive Inhibition: By mimicking dGTP, entecavir triphosphate incorporates into the growing DNA chain.
  2. Chain Termination: Once incorporated, it prevents further elongation due to lack of a 3'-hydroxyl group required for subsequent nucleotide addition.
  3. Viral Replication Suppression: This action effectively suppresses viral replication and reduces viral load in patients.

Studies have shown that entecavir exhibits high selectivity for hepatitis B virus polymerase over cellular polymerases, minimizing toxicity to host cells .

Physical and Chemical Properties Analysis

Entecavir possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Molecular Weight: Approximately 277.33 g/mol.
  • Solubility: Soluble in water and various organic solvents, facilitating oral administration.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties contribute to its effectiveness as an antiviral agent while ensuring manageable dosing regimens for patients.

Applications

Entecavir is primarily used in clinical settings for:

  • Treatment of Chronic Hepatitis B Virus Infection: Particularly effective in patients with liver disease or those who do not respond well to other treatments.
  • Preventive Therapy: Used in patients undergoing immunosuppressive therapy or those at high risk for hepatitis B reactivation.

Ongoing research aims to explore potential applications beyond hepatitis B, including its efficacy against other viral infections and its role in combination therapies .

Introduction to Entecavir: Historical Context and Therapeutic Significance

Discovery and Development of Entecavir as a Nucleoside Analog

Entecavir (C~12~H~15~N~5~O~3~) emerged from a systematic investigation of nucleoside analogs at Bristol-Myers Squibb (BMS) in the mid-1990s. Initially designated SQ-34676 during anti-herpes virus screening, the compound demonstrated limited efficacy against herpesviruses but showed exceptional potency against hepatitis B virus (HBV) in subsequent evaluations, leading to its redesignation as BMS-200475 (later entecavir) [2] [10]. Molecular optimization focused on the 2'-deoxyribose moiety, with researchers discovering that replacing the ribose oxygen with a carbon atom (creating a cyclopentyl structure) and positioning a hydroxymethyl group similarly to lobucavir yielded a guanine nucleoside analog with unprecedented anti-HBV activity [2].

Preclinical studies revealed entecavir's unique phosphorylation pathway and triple mechanism of action. Intracellularly, it is efficiently phosphorylated to its active triphosphate form, which competes with endogenous deoxyguanosine triphosphate (dGTP). Entecavir triphosphate exerts potent antiviral effects through:

  • Inhibition of HBV polymerase protein priming
  • Blockade of reverse transcription from pregenomic RNA to HBV negative-strand DNA
  • Suppression of positive-strand HBV DNA synthesis [1] [7].

Woodchuck hepatitis virus (WHV) models proved critical in demonstrating entecavir's in vivo efficacy. Doses as low as 0.1 mg/kg/day produced 7-log~10~ reductions in serum WHV DNA within four weeks, with some animals achieving undetectable viral levels after 12 weeks of treatment. Notably, entecavir reduced hepatic covalently closed circular DNA (cccDNA) – the viral persistence reservoir – more effectively than lamivudine in this model [2] [10]. Safety assessments confirmed minimal mitochondrial toxicity due to entecavir triphosphate's low affinity for human DNA polymerase γ and negligible effects on mitochondrial DNA synthesis in HepG2 cells [2].

Table 1: Key Milestones in Entecavir Development

YearMilestoneSignificance
1995Identification of anti-HBV activity in compound SQ-34676 (BMS-200475)Discovery of selective HBV inhibition in HepG2.2.15 cells
1998Demonstration of WHV cccDNA reduction in woodchuck modelProof of concept for reducing viral persistence reservoir
2002Phase II trials showing superiority to lamivudine in nucleoside-naïve patientsEstablished dosing (0.5mg naïve, 1mg lamivudine-resistant)
2005FDA approval (March)First approval for chronic hepatitis B treatment

Evolution of Antiviral Therapies for Chronic Hepatitis B (CHB)

The landscape of CHB therapy evolved dramatically from immunomodulators to targeted nucleos(t)ide analogs. Interferon-alfa, approved in 1991, offered finite-duration therapy but was limited by subcutaneous administration and significant side effects. Lamivudine, the first oral nucleoside analog (approved 1998), demonstrated that viral suppression improved histology but faced a critical limitation: high resistance rates (≥60% after 4-5 years) due to its low genetic barrier, often requiring treatment cessation due to viral breakthrough [5] [6].

Entecavir represented a third-generation advance within this evolution, addressing key limitations of predecessors:

  • Potency: Demonstrated >1,500-fold greater in vitro suppression of HBV DNA replication compared to lamivudine, attributable to its triple mechanism [4] [5].
  • Genetic Barrier: Unlike lamivudine resistance (requiring single rtM204V/I mutation), entecavir resistance necessitates three substitutions: rtM204V/I + rtL180M plus rtT184A/G/S, rtS202G/I, or rtM250V [1] [3]. This explains the 1.2% resistance rate in nucleoside-naïve patients after 5 years versus 51% in lamivudine-refractory patients [1] [8].

Phase III clinical trials established entecavir's superiority. In HBeAg-positive patients (n=715), entecavir (0.5mg) achieved undetectable HBV DNA (<300 copies/mL) in 67% at 48 weeks versus 36% with lamivudine. By week 96, this gap widened significantly (74% vs 37%) [1]. For HBeAg-negative patients (n=648), entecavir induced histologic improvement in 70% versus 61% with lamivudine (P=0.01) and HBV DNA undetectability in 90% versus 72% (P<0.001) [5]. Long-term data (5 years) showed 94% maintained suppression to undetectable levels, with 88% demonstrating improved Ishak fibrosis scores, indicating potential disease modification [1] [9].

Table 2: Comparative Mechanism and Efficacy of Major HBV Nucleos(t)ide Analogs

Agent (Class)Primary Mechanism5-Year Resistance (Naïve)HBV DNA Undetectability Rate (Year 1)
Lamivudine (Nucleoside)Reverse transcription inhibition>60%36% (HBeAg+) / 72% (HBeAg-)
Adefovir (Nucleotide)Chain termination after incorporation29%21% (HBeAg+) / 51% (HBeAg-)
Entecavir (Nucleoside)Triple inhibition: priming, negative & positive strand synthesis1.2%67% (HBeAg+) / 90% (HBeAg-)

Global Burden of HBV and the Role of Entecavir in Disease Management

Chronic HBV infection remains a critical public health challenge, affecting approximately 400 million people globally and causing nearly 1 million annual deaths from cirrhosis, hepatic decompensation, and hepatocellular carcinoma (HCC) [1] [6]. Geographic disparities exist: vertical transmission predominates in Asia-Pacific regions (genotypes B/C), while horizontal transmission is more common in Western countries (genotypes A/D). The oncogenic potential of HBV is starkly illustrated by Taiwanese data showing HBV DNA ≥10,000 copies/mL increases HCC risk independent of cirrhosis status [6].

Entecavir addresses this burden through effective viral suppression that modifies disease progression. Landmark studies demonstrate that sustained entecavir therapy:

  • Reduces HCC incidence: Cohort studies show entecavir lowers HCC risk post-resection and may reduce de novo HCC development in cirrhotic patients [2] [9].
  • Reverses fibrosis/cirrhosis: Among 57 patients with paired biopsies, 96% achieved histologic improvement and 88% showed fibrosis regression after 280 weeks of therapy [1].
  • Improves outcomes in decompensated cirrhosis: While compensated patients respond better (94% HBV DNA suppression at 96 weeks vs 80% in decompensated), both groups show significant improvements in albumin, cholinesterase, and Child-Turcotte-Pugh scores [9].

The cost-effectiveness of entecavir further enhances its global role. Modeling across Asian and American populations demonstrates that despite higher initial costs than lamivudine, entecavir’s superior efficacy and resistance profile reduce long-term expenditures related to cirrhosis complications and HCC by maintaining viral suppression for up to 10 years [1]. Consequently, entecavir is included on the WHO Essential Medicines List and is recommended as a first-line monotherapy in major guidelines (AASLD, EASL) for nucleoside-naïve patients [6] [10]. Its impact extends to special populations, including post-liver transplant patients where it prevents HBV reinfection, solidifying its role in comprehensive HBV disease management [10].

Properties

CAS Number

1333204-94-6

Product Name

Entecavir

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.